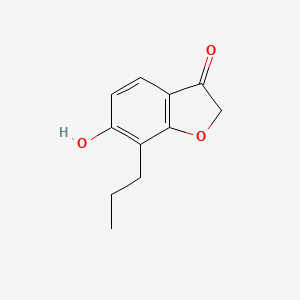
6-hydroxy-7-propyl-1-benzofuran-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-7-propyl-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of a hydroxyl group at the 6th position and a propyl group at the 7th position on the benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-propyl-1-benzofuran-3-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-(2-formylphenoxy)alkanoic acids in the presence of acetic anhydride and sodium acetate . This reaction typically occurs at elevated temperatures, around 110-130°C, and results in the formation of the benzofuran ring.
Industrial Production Methods
Industrial production of this compound often involves scalable and environmentally benign processes. For instance, the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization and demethylation, can yield the desired product in good overall yield .
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-7-propyl-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of 6-oxo-7-propyl-2H-benzofuran-3-one.
Reduction: Formation of 6-hydroxy-7-propyl-2,3-dihydrobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
6-hydroxy-7-propyl-1-benzofuran-3-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-hydroxy-7-propyl-1-benzofuran-3-one involves its interaction with various molecular targets and pathways. The hydroxyl group at the 6th position can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzofuran ring can interact with enzymes and receptors, modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
6-hydroxy-2H-benzofuran-3-one: Lacks the propyl group at the 7th position.
7-propyl-2H-benzofuran-3-one: Lacks the hydroxyl group at the 6th position.
6-methoxy-7-propyl-2H-benzofuran-3-one: Contains a methoxy group instead of a hydroxyl group at the 6th position.
Uniqueness
6-hydroxy-7-propyl-1-benzofuran-3-one is unique due to the presence of both a hydroxyl group and a propyl group on the benzofuran ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
6-hydroxy-7-propyl-1-benzofuran-3-one |
InChI |
InChI=1S/C11H12O3/c1-2-3-7-9(12)5-4-8-10(13)6-14-11(7)8/h4-5,12H,2-3,6H2,1H3 |
Clave InChI |
GNXVQMPEYHPIEI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C=CC2=C1OCC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


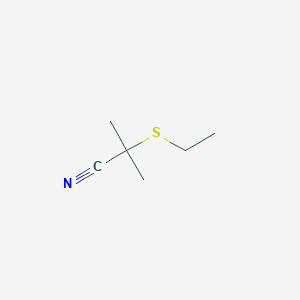
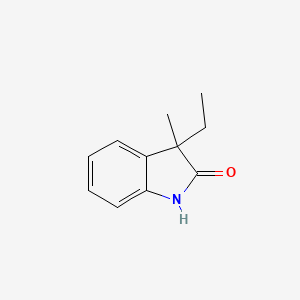
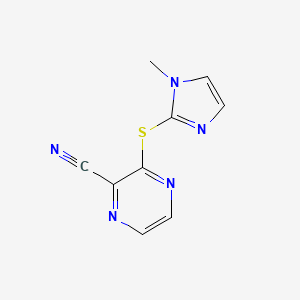

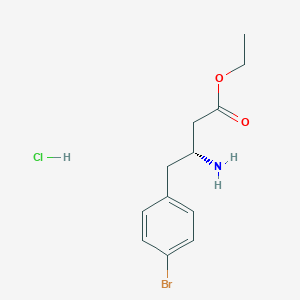
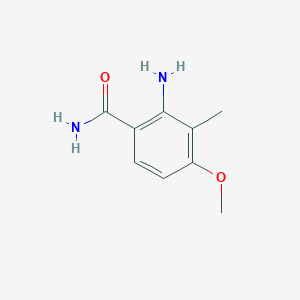
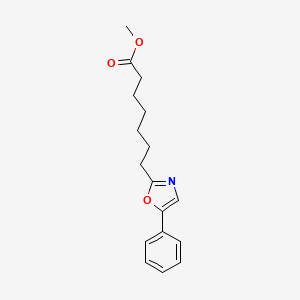
![3-(4-Chloro-phenyl)-4-hydroxy-7H-thieno[2,3-b]pyridine-6-one](/img/structure/B8648315.png)
![Glycine, N-[(2,2,2-trichloroethoxy)carbonyl]-](/img/structure/B8648322.png)
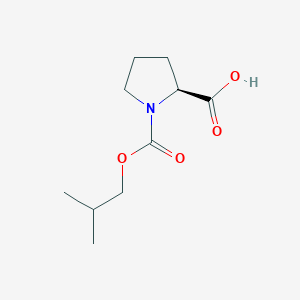
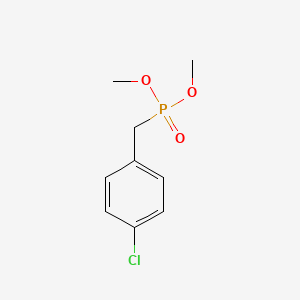
![2-Diazonio-3-oxo-1-[(prop-2-en-1-yl)oxy]but-1-en-1-olate](/img/structure/B8648351.png)
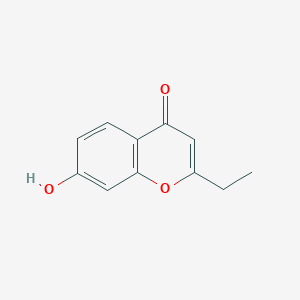
![11beta,17-Dihydroxy-21-[(3-pyridinylcarbonyl)oxy]pregn-4-ene-3,20-dione](/img/structure/B8648359.png)
